molecular formula C12H9BrN4 B13860507 5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13860507
M. Wt: 289.13 g/mol
InChI Key: LAWJQERKDZVYRF-UHFFFAOYSA-N
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Description

5-Bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural similarity to purine, making it a valuable scaffold in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. The reaction conditions often include the use of CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxidized products.

Scientific Research Applications

5-Bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H9BrN4/c13-9-6-14-11-10(9)12(16-7-15-11)17-8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17)

InChI Key

LAWJQERKDZVYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C(=CN3)Br

Origin of Product

United States

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